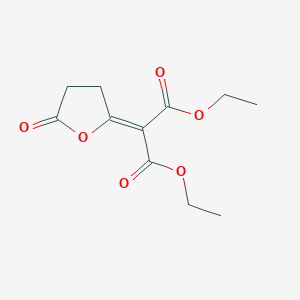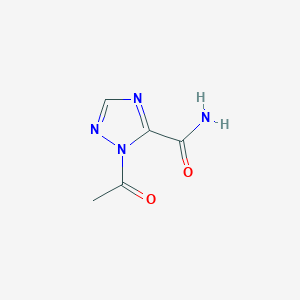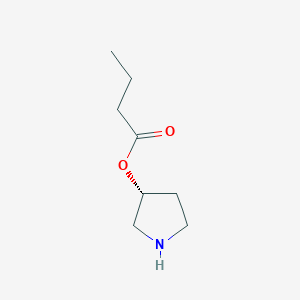
(3R)-3-Pyrrolidinyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pyrrolidin-3-yl butyrate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butyrate group. The ®-configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-3-yl butyrate typically involves the esterification of ®-Pyrrolidin-3-ol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ®-Pyrrolidin-3-yl butyrate may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases can also be employed for a more environmentally friendly approach. These methods offer high specificity and operate under milder conditions compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-Pyrrolidin-3-yl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Pyrrolidin-3-ol and butyric acid.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: ®-Pyrrolidin-3-ol and butyric acid.
Reduction: ®-Pyrrolidin-3-yl alcohol.
Substitution: Various substituted pyrrolidin-3-yl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Pyrrolidin-3-yl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of neurotransmitter systems, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-Pyrrolidin-3-yl butyrate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of ®-Pyrrolidin-3-ol and butyric acid. Butyric acid is known to have various biological effects, including anti-inflammatory properties and modulation of gene expression through histone deacetylase inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl butyrate
- Ethyl butyrate
- Isopropyl butyrate
Uniqueness
®-Pyrrolidin-3-yl butyrate is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This distinguishes it from other butyrate esters that do not possess such a ring structure. The presence of the pyrrolidine ring also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
316353-87-4 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
[(3R)-pyrrolidin-3-yl] butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
AMBFAHQJLWMXNZ-SSDOTTSWSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1CCNC1 |
SMILES canonique |
CCCC(=O)OC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
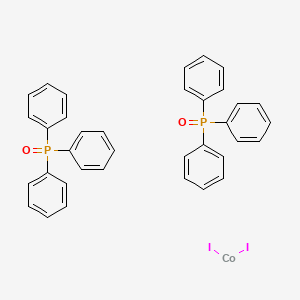
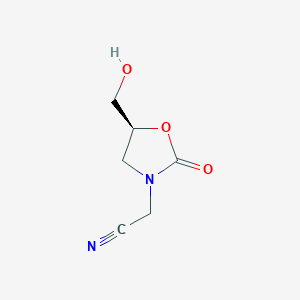
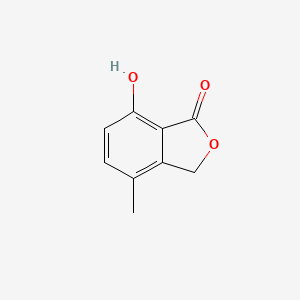
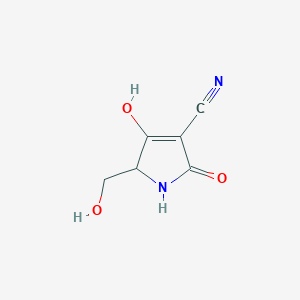

![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
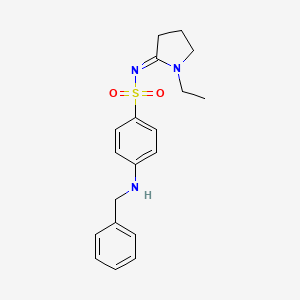
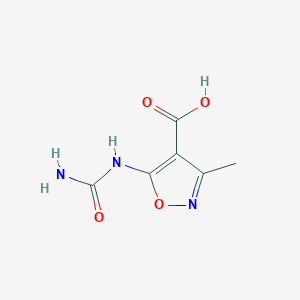
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
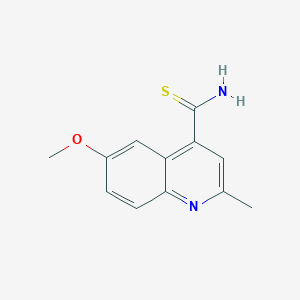
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
